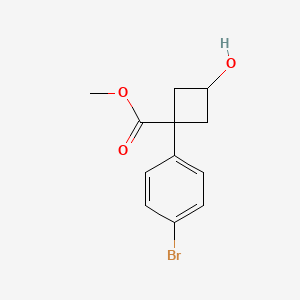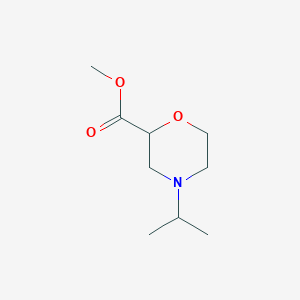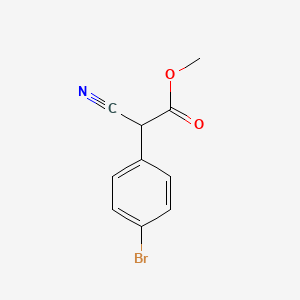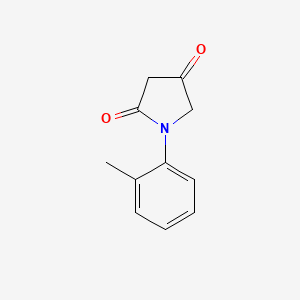
1-(2-Methylphenyl)pyrrolidine-2,4-dione
Vue d'ensemble
Description
“1-(2-Methylphenyl)pyrrolidine-2,4-dione” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
Pyrrolidine-2,5-dione is a versatile scaffold used in the synthesis of various biologically active compounds . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylphenyl)pyrrolidine-2,4-dione” is characterized by a five-membered pyrrolidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Methylphenyl)pyrrolidine-2,4-dione” are not detailed in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions .
Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)pyrrolidine-2,4-dione” is a powder with a molecular weight of 189.21 . It has a storage temperature of -10 °C .
Applications De Recherche Scientifique
Pharmacology: Antifungal Agent Development
In pharmacology, this compound has been investigated for its potential as an antifungal agent. Researchers have designed and synthesized novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether, which showed promising antifungal properties . These studies are crucial for developing new medications to treat fungal infections, which are a significant concern in healthcare due to the rising resistance to existing antifungal drugs.
Medicinal Chemistry: Drug Synthesis
The pyrrolidine ring, a core structure in 1-(2-Methylphenyl)pyrrolidine-2,4-dione, is widely used in medicinal chemistry to create compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing their biological activity and selectivity.
Chemical Research: Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive sites enable it to undergo various chemical reactions, making it a valuable tool for synthesizing new organic materials with potential applications in different fields of chemistry.
Materials Science: Organic Material Analysis
In materials science, 1-(2-Methylphenyl)pyrrolidine-2,4-dione can be used to analyze organic materials. Its structural properties may help in understanding the behavior of organic compounds under different conditions, which is essential for developing new materials with desired characteristics.
Biochemistry: Enzyme Inhibition Studies
The compound’s derivatives are explored for their role in enzyme inhibition, which is a critical aspect of biochemistry research . By studying how these derivatives interact with enzymes, scientists can develop better strategies for regulating biochemical pathways, which has implications for treating various diseases.
Analytical Chemistry: Spectroscopic Analysis
1-(2-Methylphenyl)pyrrolidine-2,4-dione and its derivatives can be characterized using spectroscopic techniques such as FT-IR, NMR, and HR-MS . These methods allow for the detailed analysis of the compound’s structure and properties, which is fundamental in analytical chemistry for identifying and quantifying substances.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, which include 1-(2-methylphenyl)pyrrolidine-2,4-dione, have been found to inhibit cox-2 .
Mode of Action
It is known that pyrrolidine derivatives can inhibit cox-2, which suggests that 1-(2-methylphenyl)pyrrolidine-2,4-dione may also interact with this enzyme .
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
The inhibition of cox-2 by pyrrolidine derivatives can lead to a decrease in the production of prostaglandins, which can reduce inflammation and pain .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .
Propriétés
IUPAC Name |
1-(2-methylphenyl)pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)12-7-9(13)6-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFANGHWGDMFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1519622-89-9 | |
| Record name | 1-(2-methylphenyl)pyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



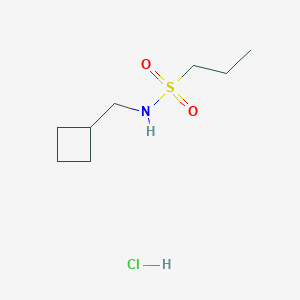
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
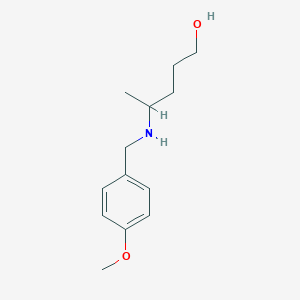

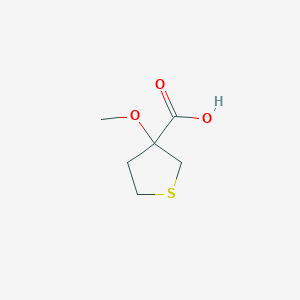
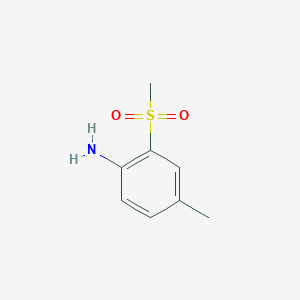
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
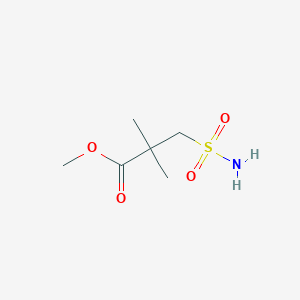
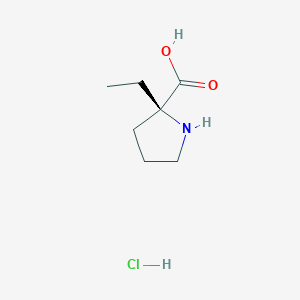
![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)
![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)
